Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-1H-purin-6(7H)-one

Process Chemistry Purine Synthesis Scale-Up

2-Chloro-1H-purin-6(7H)-one (CAS 13368-14-4), commonly referred to as 2-chlorohypoxanthine, is a halogenated purine base characterized by a chlorine substituent at the 2-position and a carbonyl group at the 6-position. This specific substitution pattern distinguishes it from both endogenous purine bases (e.g., hypoxanthine, adenine) and other industrially common chloropurine building blocks, such as 6-chloropurine (CAS 87-42-3).

Molecular Formula C5H3ClN4O
Molecular Weight 170.56 g/mol
Cat. No. B7942950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1H-purin-6(7H)-one
Molecular FormulaC5H3ClN4O
Molecular Weight170.56 g/mol
Structural Identifiers
SMILESC1=NC2=NC(NC(=O)C2=N1)Cl
InChIInChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,5H,(H,10,11)
InChIKeyNAWXNMJLDBQYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1H-purin-6(7H)-one (2-Chlorohypoxanthine) — Baseline Identity and Strategic Role as a Purine Scaffold


2-Chloro-1H-purin-6(7H)-one (CAS 13368-14-4), commonly referred to as 2-chlorohypoxanthine, is a halogenated purine base characterized by a chlorine substituent at the 2-position and a carbonyl group at the 6-position . This specific substitution pattern distinguishes it from both endogenous purine bases (e.g., hypoxanthine, adenine) and other industrially common chloropurine building blocks, such as 6-chloropurine (CAS 87-42-3). The compound serves as a pre-functionalized intermediate for late-stage diversification at the 6-position and for enzymatic or chemical N9-glycosylation, while the 2-chloro substituent simultaneously modulates electronic properties relevant to enzyme recognition and photochemical behaviour [1][2].

Why 6-Chloropurine or 2,6-Dichloropurine Cannot Replace 2-Chloro-1H-purin-6(7H)-one in Purine Scaffold Strategies


Although purine halogenation is a well-established strategy in medicinal chemistry, the position and number of chlorine substituents dictate entirely different reactivity, selectivity, and biological handling. A procurement decision cannot treat 2-chlorohypoxanthine, 6-chloropurine, and 2,6-dichloropurine as interchangeable halogenated purine building blocks. Their divergent performance in enzymatic ribosidation, regioselective nucleophilic aromatic substitution, photochemical stability, and in vivo metabolic fate generates distinct selection logic that must be quantitatively resolved before committing to a synthetic route or pharmacological probe strategy [1][2].

Quantitative Differentiation Evidence: 2-Chloro-1H-purin-6(7H)-one vs. Closest Analogs


Industrial Synthesis Yield: 2-Thioxanthine Route of 2-Chlorohypoxanthine vs. Legacy 2,6-Dichloropurine Hydrolysis

A patent route starting from 2-thioxanthine and chlorine gas yields 2-chlorohypoxanthine in 95.2% isolated yield [1]. This compares with standard literature routes starting from 2,6-dichloropurine, which require partial hydrolysis under high dilution and deliver the target compound in only 66% crude yield [2][3]. Additionally, the 2,6-dichloropurine route carries documented safety concerns (irritant, allergenic, potentially carcinogenic) that the 2-thioxanthine route avoids [1].

Process Chemistry Purine Synthesis Scale-Up 2-Chlorohypoxanthine

Enzymatic Ribosidation Competence: 2-Chlorohypoxanthine vs. 6-Chloropurine and 2,6-Dichloropurine

Using an inosine-producing mutant of Bacillus subtilis, 2-chlorohypoxanthine was quantitatively ribosidated to 2-chloroinosine with comparable efficiency to the natural substrate hypoxanthine → inosine conversion [1]. By contrast, 6-chloropurine and 2,6-dichloropurine were 'scarcely ribosidated' under identical conditions [1]. Several other unusual bases (2-methylhypoxanthine, 6-methoxypurine, 6-methylthiopurine) were also converted, but only 2-chlorohypoxanthine among the halogenated purines tested showed high conversion efficiency [1].

Biocatalysis Nucleoside Synthesis Ribosidation Bacillus subtilis

PNP Inhibitor Potency: 2-Chloro-6-benzylthiopurine (Kiu = 0.4 µM) vs. Other 2,6-Substituted Analogs

A series of 2-chloro-6-aryloxy/arylalkoxy-purines were tested against hexameric E. coli purine nucleoside phosphorylase (PNP). The most potent compound, 6-benzylthio-2-chloropurine, exhibited a mixed-type uncompetitive inhibition constant Kiu of 0.4 µM and a competitive inhibition constant Kic of 1.5 µM [1]. By comparison, 2-chloroadenine (lacking the 6-arylthio/aryloxy substitution) showed nearly equal Kiu and Kic values, indicating that the 2-chloro-6-substituted architecture, not merely the 2-chloro motif, drives the uncompetitive binding advantage [1]. A closely related 2,6-substituted series against H. pylori PNP confirmed 6-benzylthio-2-chloropurine as the most potent inhibitor, with the lowest inhibition constant in the micromolar range and the lowest concentration required to inhibit H. pylori 26695 growth [2].

Enzyme Inhibition Purine Nucleoside Phosphorylase Antibacterial PNP

Photochemical Triplet Yield: 2-Chloropurine vs. 6-Chloropurine and 2,6-Dichloropurine

Nanosecond laser photolysis studies at 254 nm showed that the triplet formation quantum yield of chloropurines is strikingly dependent on chlorine position. The 2-monochloropurine derivative exhibited a triplet yield far greater than that of 6-chloropurine and 2,6-dichloropurine [1]. All three compounds produce the corresponding hydroxy derivative as the major photoproduct, but 6-chloropurine and 2,6-dichloropurine additionally generate dimeric photoproducts, indicating divergent photoreaction pathways [1].

Photochemistry Triplet Quantum Yield Photostability UVC

Metabolic Fate as a Definitive Cladribine Metabolite: 2-Chlorohypoxanthine as M12 Biomarker

In [14C]-2-CdA (Cladribine) metabolism studies, 2-chlorohypoxanthine is identified as metabolite M12, representing a species-specific adenosine deaminase (ADA) pathway product. In monkey and human whole blood incubations, M12 constituted 43% of total radioactivity; in mouse in vivo studies, M12 was detected in urine [1]. The closely related 2-chloroadenine (M1) showed a divergent species profile, being the major metabolite in mouse (73%) but scarce in primates [1]. This confirms 2-chlorohypoxanthine as a chemically distinct, non-interchangeable ADA-derived metabolite of cladribine that is quantitatively predominant in humans.

Drug Metabolism Cladribine Adenosine Deaminase Pharmacokinetics

Optimal Use Cases for 2-Chloro-1H-purin-6(7H)-one Based on Quantitative Differentiation Evidence


Multi-Kilogram Synthesis of 2-Chloro-Substituted Nucleoside Libraries via Late-Stage Diversification

Procurement of 2-chlorohypoxanthine manufactured via the 2-thioxanthine/Cl₂ route (95.2% yield) directly supports cost-efficient scale-up of nucleoside analog libraries [1]. The 6-oxo group enables selective activation (e.g., conversion to 6-chloro or 6-sulfonate intermediates) for SNAr diversification, while the 2-chloro substituent remains intact. This contrasts with 6-chloropurine-based routes, where the chlorine is at the diversification site and the 2-position is unfunctionalized, requiring additional synthetic steps to achieve the 2-chloro-6-substituted architecture.

Biocatalytic Production of 2-Chloroinosine and Derived Antimetabolite Nucleosides

The demonstrated competence of 2-chlorohypoxanthine as a substrate for microbial ribosidation (Bacillus subtilis) enables direct biocatalytic access to 2-chloroinosine [1]. Neither 6-chloropurine nor 2,6-dichloropurine can serve this role—both are 'scarcely ribosidated' [1]. This makes 2-chlorohypoxanthine the mandatory base substrate for any green-chemistry or whole-cell biotransformation route targeting 2-chloro-purine nucleosides as antimetabolite candidates.

Analytical Reference Standard for Cladribine Human Bioanalysis (Metabolite M12)

In regulated bioanalytical workflows supporting cladribine pharmacokinetic studies, 2-chlorohypoxanthine (M12) must be sourced as a certified reference standard. This metabolite represents 43% of total drug-related material in human blood incubations and is the quantitatively dominant ADA-pathway product in primates [1]. Substituting 2-chloroadenine (M1) or other chloropurines would produce inaccurate quantification, as M1 is the major metabolite only in rodents (73% in mouse) and not in humans [1].

PNP Inhibitor Lead Optimization Targeting Hexameric 'High-Molecular Mass' Enzymes

For drug discovery programs targeting bacterial purine nucleoside phosphorylase (PNP) as an antibacterial target (e.g., H. pylori eradication), 2-chlorohypoxanthine is the essential starting material for generating 2-chloro-6-substituted inhibitors. The resulting compounds (e.g., 6-benzylthio-2-chloropurine, Kiu = 0.4 µM) exhibit a mixed-type inhibition mechanism with pronounced uncompetitive character and selectivity for hexameric over trimeric PNPs [1][2]. Starting from 6-chloropurine would require additional synthetic manipulation to install the 2-chloro group, compromising step economy.

Quote Request

Request a Quote for 2-Chloro-1H-purin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.